molecular formula C5H11N3OS B3041263 1-Morpholin-4-ylthiourea CAS No. 26387-20-2

1-Morpholin-4-ylthiourea

Cat. No.: B3041263
CAS No.: 26387-20-2
M. Wt: 161.23 g/mol
InChI Key: OIZBKMFCDGFAFQ-UHFFFAOYSA-N
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Description

1-Morpholin-4-ylthiourea is an organosulfur compound with the molecular formula C₅H₁₁N₃OS. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a morpholine group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Morpholin-4-ylthiourea can be synthesized through several methods. One common approach involves the reaction of morpholine with thiourea under controlled conditions. The reaction typically occurs in an aqueous or alcoholic medium, with the addition of a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Morpholin-4-ylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiourea derivatives .

Scientific Research Applications

1-Morpholin-4-ylthiourea has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound has shown potential as an enzyme inhibitor and has been studied for its biological activity against various pathogens.

    Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the production of dyes, photographic chemicals, and as a corrosion inhibitor in metal processing.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

morpholin-4-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3OS/c6-5(10)7-8-1-3-9-4-2-8/h1-4H2,(H3,6,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZBKMFCDGFAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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